Divergent TLR Heterodimer Specificity: Pam3-Cys-OH Engages TLR2/1, Not TLR2/6
Pam3-Cys-OH, as a triacylated lipopeptide, is a specific ligand for the TLR2/1 heterodimer. This is in contrast to the diacylated lipopeptide Pam2Cys, which selectively activates the TLR2/6 heterodimer [1]. This differential receptor usage leads to distinct downstream signaling pathways and biological outcomes. A study in a preterm birth model showed that Pam2Cys challenge induced significantly higher expression of IL-6 and IFN-β both in vivo and in vitro compared to Pam3-Cys-OH, and uniquely led to preterm birth, an effect not replicated by Pam3-Cys-OH [1].
| Evidence Dimension | TLR Heterodimer Specificity & In Vivo Outcome |
|---|---|
| Target Compound Data | Pam3-Cys-OH (triacylated) targets TLR2/1; did not induce preterm birth. |
| Comparator Or Baseline | Pam2Cys (diacylated) targets TLR2/6; induced preterm birth. |
| Quantified Difference | Qualitative difference in biological outcome (induction of preterm birth vs. no induction). Significantly higher IL-6 and IFN-β expression with Pam2Cys. |
| Conditions | In vivo mouse model of inflammation-induced preterm birth; in vitro cell stimulation. |
Why This Matters
The choice of agonist determines which TLR2 heterodimer pathway is activated, leading to fundamentally different immune responses, making receptor specificity a critical selection criterion.
- [1] Cappelletti M, Lawson MJ, Chan CC, Wilburn AN, Divanovic S. Differential outcomes of TLR2 engagement in inflammation-induced preterm birth. J Leukoc Biol. 2018;103(3):535-543. View Source
